molecular formula C18H26BNO3 B2456445 2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 2490666-08-3

2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B2456445
CAS RN: 2490666-08-3
M. Wt: 315.22
InChI Key: JUEFBLHTKLLXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as PTBD, is a boron-containing compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile reacts with hydroxyl radicals through a process called hydroxylation, which results in the formation of a highly fluorescent product. The reaction is highly specific, as this compound does not react with other ROS or non-radical species. The fluorescence emission of this compound is dependent on the concentration of hydroxyl radicals, allowing for quantitative detection and imaging of ROS in living cells.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic and biocompatible, making it suitable for use in living cells and tissues. The hydroxylation reaction of this compound with hydroxyl radicals does not interfere with cellular function or metabolism, and the fluorescent signal can be detected without affecting cellular viability.

Advantages and Limitations for Lab Experiments

2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile offers several advantages for lab experiments, including its high selectivity and sensitivity for hydroxyl radicals, its non-toxic and biocompatible nature, and its compatibility with various imaging techniques. However, this compound also has some limitations, such as its relatively short fluorescence lifetime and the need for specialized equipment and expertise for its synthesis and application.

Future Directions

There are several future directions for 2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile research, including the development of this compound-based probes for other ROS and reactive nitrogen species (RNS), the optimization of this compound synthesis and imaging techniques, and the application of this compound in in vivo imaging and diagnostics. Additionally, this compound may have potential applications in other fields, such as materials science and catalysis, due to its boron-containing structure and unique reactivity.

Synthesis Methods

2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be synthesized through a simple two-step reaction. First, 2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is prepared by reacting 2-bromo-4-nitrobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. In the second step, the resulting intermediate is reacted with pentanol in the presence of a base to yield this compound.

Scientific Research Applications

2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been used in various scientific research applications, including as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in cellular signaling and homeostasis, but their overproduction can lead to oxidative stress and damage to cells and tissues. This compound has been shown to selectively react with a specific type of ROS, called hydroxyl radicals, and emit a strong fluorescent signal, making it a valuable tool for studying ROS-related biological processes.

properties

IUPAC Name

2-pentoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO3/c1-6-7-8-11-21-16-12-15(10-9-14(16)13-20)19-22-17(2,3)18(4,5)23-19/h9-10,12H,6-8,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEFBLHTKLLXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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